2-(5-methyl-1H-benzimidazol-2-yl)ethanamine
CAS No.: 630091-54-2
Cat. No.: VC3836258
Molecular Formula: C10H13N3
Molecular Weight: 175.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 630091-54-2 |
|---|---|
| Molecular Formula | C10H13N3 |
| Molecular Weight | 175.23 g/mol |
| IUPAC Name | 2-(6-methyl-1H-benzimidazol-2-yl)ethanamine |
| Standard InChI | InChI=1S/C10H13N3/c1-7-2-3-8-9(6-7)13-10(12-8)4-5-11/h2-3,6H,4-5,11H2,1H3,(H,12,13) |
| Standard InChI Key | BQXLLXSCNRJESI-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)N=C(N2)CCN |
| Canonical SMILES | CC1=CC2=C(C=C1)N=C(N2)CCN |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure features a benzimidazole core fused with an ethylamine side chain and a methyl group at the 5-position (Figure 1). Key properties include:
Molecular Formula: C₁₀H₁₃N₃
Molecular Weight: 175.23 g/mol
SMILES: CC1=CC2=C(C=C1)N=C(N2)CCN
InChIKey: BQXLLXSCNRJESI-UHFFFAOYSA-N
Predicted physicochemical parameters from high-resolution mass spectrometry reveal:
| Adduct | m/z | Collision Cross-Section (Ų) |
|---|---|---|
| [M+H]+ | 176.11823 | 136.5 |
| [M+Na]+ | 198.10017 | 149.3 |
| [M-H]- | 174.10367 | 138.2 |
These properties suggest favorable membrane permeability and bioavailability, critical for drug development .
Synthesis and Industrial Production
The compound is synthesized via a three-step protocol:
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Condensation: 4-methyl-1,2-diaminobenzene reacts with β-alanine ethyl ester at 120°C in polyphosphoric acid (yield: 68%).
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Deprotection: Ethyl ester hydrolysis using 6N HCl at reflux (24 hr) yields the free amine.
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Salt Formation: Treatment with HCl gas in ethanol produces the dihydrochloride form (purity >95%) .
Industrial-scale production employs continuous flow reactors with the following optimized parameters:
| Parameter | Value |
|---|---|
| Temperature | 130°C |
| Residence Time | 45 min |
| Catalyst | Amberlyst-15 (2 wt%) |
| Annual Production | 850 kg (2024 est.) |
Purification combines crystallization (ethanol/water, 3:1 v/v) and centrifugal partition chromatography, achieving ≥99% purity for pharmaceutical applications .
Biological Activities and Mechanisms
Anticancer Activity
In vitro studies demonstrate dose-dependent cytotoxicity:
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| HeLa (cervical) | 18.2 | Caspase-3 activation (+240%) |
| MCF-7 (breast) | 29.8 | Bcl-2 downregulation (-65%) |
| A549 (lung) | 42.1 | ROS generation (+315% vs control) |
The compound induces G2/M phase arrest (78% cells at 24 hr) and mitochondrial membrane depolarization (ΔΨm = -82 mV) through competitive inhibition of tubulin polymerization (Kᵢ = 0.38 μM).
Antimicrobial Effects
Against clinically relevant pathogens:
| Microorganism | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 16 | 32 |
| Escherichia coli | 64 | 128 |
| Candida albicans | 128 | >256 |
Mechanistic studies show disruption of microbial cell membranes (23% increase in propidium iodide uptake) and inhibition of dihydrofolate reductase (IC₅₀ = 4.7 μM) .
Molecular Interactions and Target Engagement
The 5-methyl group enhances hydrophobic interactions with biological targets:
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Tubulin: Binds colchicine site (ΔG = -9.8 kcal/mol) via π-alkyl interactions with Val-238 and Asn-101
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Topoisomerase II: Stabilizes cleavage complex (EC₁₅ = 1.8 μM) through H-bonding with Asp-541
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PARP-1: Inhibits enzymatic activity (IC₅₀ = 12.4 μM) by competing with NAD+ binding
Quantum mechanical calculations (DFT/B3LYP) reveal an electrostatic potential surface with distinct nucleophilic (benzene ring) and electrophilic (amine group) regions, explaining its multi-target activity .
Pharmaceutical Applications and Derivatives
Structural modifications yield derivatives with enhanced properties:
| Derivative | Improved Property | Application |
|---|---|---|
| Dihydrochloride salt | Water solubility (+420%) | Injectable formulations |
| N-Ethyl analogue | Metabolic stability (t₁/₂ +3.2 hr) | Oral delivery |
| 5-Fluoro substitution | CYP3A4 inhibition (-89%) | Drug-drug interaction reduction |
The parent compound serves as a lead structure in developing:
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Anthelmintics targeting β-tubulin (EC₅₀ = 0.08 μM vs Haemonchus contortus)
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Antiviral agents inhibiting SARS-CoV-2 3CL protease (Kᵢ = 1.4 μM)
Comparative Analysis with Structural Analogues
Key differentiators from similar benzimidazoles:
| Parameter | 5-Methyl Derivative | 5-Methoxy Analogue | 7-Methyl Isomer |
|---|---|---|---|
| LogP | 1.98 | 2.15 | 2.04 |
| Plasma Protein Binding | 89% | 92% | 85% |
| hERG Inhibition (IC₅₀) | 48 μM | 29 μM | 56 μM |
| Metabolic Clearance | 22 mL/min/kg | 18 mL/min/kg | 27 mL/min/kg |
The 5-methyl group optimally balances lipophilicity and safety parameters, making it preferable for CNS-targeted therapies .
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